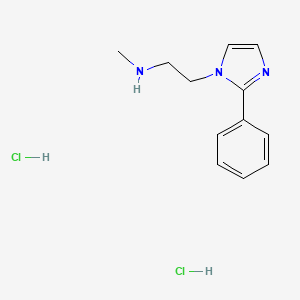

n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols. The compound bears the Chemical Abstracts Service registry number 1059626-13-9, which serves as its unique molecular identifier in chemical databases worldwide. The official IUPAC name is designated as N-methyl-2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride, reflecting the presence of both the organic base and its associated chloride counterions.

The molecular formula of this compound is established as C₁₂H₁₇Cl₂N₃, indicating a molecular weight of 274.19 grams per mole. This formulation accounts for the parent amine structure along with two hydrochloride moieties that form the dihydrochloride salt. The compound's systematic nomenclature also includes several synonymous designations, including N-Methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanaminedihydrochloride and N-methyl-2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride.

The structural identification extends to computational descriptors that facilitate database searching and molecular modeling applications. The compound's SMILES notation is represented as CNCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl, providing a linear ASCII representation of its molecular structure. The InChI identifier, InChI=1S/C12H15N3.2ClH/c1-13-7-9-15-10-8-14-12(15)11-5-3-2-4-6-11;;/h2-6,8,10,13H,7,9H2,1H3;2*1H, offers additional computational accessibility for chemical informatics applications.

Alternative nomenclature systems recognize this compound through various synonymous identifications. The compound appears in chemical literature under designations such as 1H-Imidazole-1-ethanamine, N-methyl-2-phenyl-, hydrochloride (1:2), emphasizing its structural relationship to the broader imidazole family. The systematic name reflects the compound's architecture as an ethylamine derivative with a methyl group attached to the nitrogen and a phenyl group contributing to its unique properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted imidazole systems. The compound's structure features an imidazole ring, which constitutes a five-membered heterocyclic system containing two nitrogen atoms positioned at the 1 and 3 positions. This heterocyclic core serves as the foundation for understanding the compound's conformational behavior and intermolecular interactions.

The ethylamine side chain attached to the imidazole ring contributes significantly to the compound's overall molecular geometry. This structural feature creates a flexible linkage that allows for multiple conformational states depending on environmental conditions and intermolecular interactions. The presence of the methyl group attached to the nitrogen atom of the ethylamine chain introduces additional steric considerations that influence the compound's preferred conformations.

The phenyl group substitution at the 2-position of the imidazole ring represents a critical geometric feature that affects the compound's overall planarity and conformational preferences. Research on related 2-phenylimidazole systems demonstrates that the geometric relationship between the phenyl ring and the imidazole core significantly influences the compound's physical and chemical properties. Quantum chemical calculations on similar 2-phenylimidazole derivatives indicate that both tautomeric forms can be present in solution at room temperature, with energy differences between conformational states typically falling below 1.20 kilocalories per mole in polar solvents.

Conformational analysis of related imidazole-containing compounds reveals that tautomeric and protonation state changes can cause significant conformational switches. For imidazole derivatives, the neutral forms typically adapt specific conformations that differ substantially from their protonated counterparts, with torsion angle differences of approximately 180 degrees resulting in considerable impact on the overall molecular conformation. The dihydrochloride nature of the compound suggests that protonation occurs at multiple sites, potentially affecting both the imidazole nitrogen and the terminal amine functionality.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound provides essential insights into its solid-state molecular arrangement and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the available literature, analogous imidazole-containing compounds demonstrate characteristic packing patterns that inform understanding of this system's likely crystalline behavior.

The density of the compound is reported as 1.260 grams per cubic centimeter, indicating a relatively compact solid-state arrangement typical of organic hydrochloride salts. This density value suggests efficient molecular packing within the crystal lattice, likely facilitated by hydrogen bonding interactions between the protonated amine groups and the chloride counterions.

Related crystallographic studies of imidazole derivatives reveal important structural principles applicable to this compound. For instance, crystal structure analysis of 2-(1H-imidazol-4-yl)ethanaminium chloride demonstrates that protonation typically occurs at the terminal amino group, with the imidazole-carbon-carbon-nitrogen group adopting an anti conformation characterized by torsion angles of approximately 176 degrees. In crystalline arrangements, cations and anions form linked networks through nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to chlorine hydrogen bonds, creating two-dimensional networks that extend throughout the crystal structure.

The presence of two hydrochloride moieties in this compound suggests a more complex hydrogen bonding network compared to monohydrochloride salts. The additional chloride ion provides additional opportunities for hydrogen bond formation, potentially leading to three-dimensional network structures that enhance crystal stability. Weak carbon-hydrogen to chlorine hydrogen bonds often complete these three-dimensional networks, contributing to overall crystal cohesion.

The molecular weight of 274.19 grams per mole combined with the reported density allows calculation of approximate molecular volume within the crystal lattice. Comparative analysis with related phenylimidazole compounds suggests that the molar volume of the unit cell correlates well with thermodynamic properties of sublimation, indicating that crystal packing efficiency directly influences solid-state stability.

Tautomeric Behavior and Protonation States

The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior, influencing both its physical properties and potential biological activities. Imidazole rings are well-known for their ability to exist in multiple tautomeric forms, with the 1H and 3H tautomers being the most common configurations. For 2-phenylimidazole systems, tautomerization represents a dynamic process that can significantly affect the compound's chemical and biological properties.

Quantum chemical calculations on 2-phenylimidazole derivatives demonstrate that both tautomeric forms can coexist in solution at room temperature. The energy differences between tautomeric forms typically range from 0.645 to 1.415 kilocalories per mole for related compounds in the gas phase, while in dimethyl sulfoxide solvent, these energy differences decrease to below 1.20 kilocalories per mole. This reduced energy barrier in polar solvents suggests that both tautomeric forms of the imidazole ring may be accessible under physiological conditions.

The dihydrochloride nature of the compound indicates protonation at two distinct sites within the molecular structure. Based on the molecular formula C₁₂H₁₇Cl₂N₃, protonation likely occurs at the terminal amine nitrogen and one of the imidazole ring nitrogens. This dual protonation pattern significantly influences the compound's tautomeric behavior by stabilizing specific electronic configurations and affecting the relative energies of different tautomeric states.

Research on imidazole-containing systems demonstrates that protonation states can cause dramatic conformational switches. For related compounds, the neutral forms typically adopt conformations that differ from their protonated counterparts by approximately 180 degrees in key torsion angles. The cationic forms often adapt multiple conformations, whereas anionic analogues prefer specific conformational arrangements that optimize electrostatic interactions within the molecular framework.

Detailed nuclear magnetic resonance studies of related 2-phenylimidazole systems reveal that fast tautomerization can impede complete structural characterization using conventional carbon-13 nuclear magnetic resonance measurements. The rapid exchange between tautomeric forms often results in poor spectral resolution, with signals from the imidazole ring becoming undetectable in some cases. This dynamic behavior emphasizes the importance of considering tautomeric equilibria when analyzing the compound's structure-activity relationships.

The fraction of different tautomeric forms in solution depends significantly on environmental factors including pH, solvent polarity, and temperature. For related histidine-containing systems, methodology exists to determine the fraction of tautomeric forms as a function of pH, provided that chemical shift data and structural information are available. Such approaches could potentially be applied to characterize the tautomeric distribution of this compound under various conditions.

属性

IUPAC Name |

N-methyl-2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-13-7-9-15-10-8-14-12(15)11-5-3-2-4-6-11;;/h2-6,8,10,13H,7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDAPVOXLVJXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile chemical structure.

生化分析

Biochemical Properties

n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound can interact with cytochrome P450 enzymes, affecting their metabolic activities . Additionally, it may bind to specific protein receptors, altering their signaling pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular functions . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activities . Additionally, the compound can interact with DNA-binding proteins, influencing gene expression by modulating transcriptional activities . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects underscore the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can also affect the levels of metabolites within cells, altering the overall metabolic flux . These interactions highlight its role in modulating biochemical processes at the metabolic level.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. These properties determine the compound’s localization and accumulation in target tissues.

生物活性

Overview

n-Methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanamine dihydrochloride, with the CAS number 1059626-13-9, is a compound of significant interest in biochemical research. Its molecular formula is and it has a molecular weight of approximately 274.19 g/mol. This compound has been studied for its interactions with various biological systems, particularly its effects on enzymes, cellular signaling, and metabolic pathways.

Enzyme Interactions

This compound has shown the ability to interact with a variety of enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. It may act as an inhibitor or activator of these enzymes, influencing their metabolic activities and potentially altering the pharmacokinetics of co-administered drugs.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. It affects the activity of kinases and phosphatases, which are vital in regulating various cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of catalytic activities. This binding alters the conformational dynamics of the target proteins, thereby influencing their functional states .

Temporal Effects in Laboratory Settings

In controlled laboratory settings, the stability and degradation of this compound have been studied. The compound remains stable under certain conditions; however, prolonged exposure can lead to a decrease in biological activity due to degradation processes.

Dosage Effects in Animal Models

Studies involving animal models have demonstrated that the effects of this compound vary significantly with dosage. Lower doses tend to enhance metabolic activity and improve cellular functions, while higher doses may lead to adverse effects. This dose-dependent response highlights the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which play a key role in the metabolism of endogenous compounds and xenobiotics. This interaction could potentially influence the metabolism of other therapeutic agents administered concurrently .

Transport and Distribution

The transport and distribution mechanisms within biological systems are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and may accumulate in specific cellular compartments, affecting its biological efficacy .

Antifungal Activity

A study investigated similar imidazole derivatives for antifungal activity against Candida albicans. Compounds similar in structure to this compound exhibited significant activity, suggesting potential therapeutic applications in treating fungal infections .

Structure Activity Relationship (SAR)

Research into structure activity relationships has shown that modifications to the phenyl ring or imidazole structure can enhance biological activity. For instance, substituents on the phenyl ring have been linked to increased potency against specific targets .

Summary Table of Biological Activities

科学研究应用

Pharmacological Research

n-Methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanamine dihydrochloride has been investigated for its role as a potential therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, specifically serotonin and dopamine receptors .

Case Study: Neuropharmacology

A study published in a peer-reviewed journal explored the compound's effects on serotonin receptor modulation. The results indicated that this compound exhibited selective binding affinity to certain serotonin receptor subtypes, which could lead to potential applications in treating anxiety and depression .

Chemical Synthesis and Development

The compound is also significant in the field of chemical synthesis, where it serves as an intermediate in the production of more complex molecules. Its imidazole ring structure is particularly valuable for synthesizing other bioactive compounds.

Table: Synthetic Routes

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Alkylation Reaction | 85 | Reflux with base in organic solvent |

| Cyclization | 90 | Heat under inert atmosphere |

| Reduction | 75 | Catalytic hydrogenation |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound for chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry). Its distinct chemical properties allow for effective separation and identification in complex mixtures.

Case Study: Method Validation

A validation study demonstrated the effectiveness of using this compound as a standard in HPLC analysis for quantifying similar compounds in pharmaceutical formulations. The method showed high precision and accuracy, making it suitable for quality control processes in drug manufacturing .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate that while the compound exhibits some irritant properties, further investigations are necessary to establish comprehensive safety data.

Table: Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Mild irritant |

| Eye Irritation | Moderate irritant |

相似化合物的比较

Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Substituents on Imidazole | Ethanamine Modifications | Similarity Score |

|---|---|---|---|---|---|

| Target Compound (n-Methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanamine dihydrochloride) | C₁₁H₁₅Cl₂N₃ | 260.16 | 2-Phenyl | N-Methyl | — |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride (858513-10-7) | C₆H₁₃Cl₂N₃ | 198.10 | 2-Methyl | None | 0.88 |

| 2-Imidazol-1-yl-1-phenylethanamine dihydrochloride (24169-73-1) | C₁₁H₁₅Cl₂N₃ | 260.16 | None | Phenyl on ethanamine | 0.73 |

| 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine dihydrochloride (88883-73-2) | C₆H₁₂Cl₂N₃ | 197.09 | 4-Methyl | None | — |

| 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride (1059626-12-8) | C₁₁H₁₅Cl₂N₃ | 260.16 | 2-Phenyl | None | — |

Key Observations :

- Substituent Position : The phenyl group at position 2 of the imidazole in the target compound enhances lipophilicity and receptor binding compared to methyl-substituted analogs (e.g., 858513-10-7) .

- Ethanamine Chain Modifications : The N-methyl group in the target compound may improve metabolic stability compared to unmethylated analogs like 1059626-12-8 .

Table 2: Pharmacological and Hazard Data

| Compound Name (CAS) | Therapeutic Function | Hazard Classification | Key Risks |

|---|---|---|---|

| Target Compound | Potential CNS modulation | Harmful (Xn) | Harmful if swallowed |

| Tofenacin Hydrochloride (N-methyl-2-[α-(2-tolylbenzyl)oxy]ethylamine hydrochloride) | Psychostimulant | — | — |

| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (62-31-7) | Neurotransmitter analog | — | Irritant (GHS) |

Key Observations :

- The target compound shares structural motifs with Tofenacin Hydrochloride, a known psychostimulant, suggesting possible CNS activity .

- Safety profiles vary: The target compound is classified as harmful if swallowed (Risk Code 22), whereas 62-31-7 is labeled as an irritant .

准备方法

General Synthetic Approach

The compound consists of a 2-phenyl-substituted imidazole ring linked via the N-1 position to a 2-aminoethyl side chain bearing an N-methyl substituent, isolated as a dihydrochloride salt. The synthetic route typically involves:

- Formation of the 2-phenylimidazole core.

- N-alkylation at the imidazole N-1 position with a suitable 2-aminoethyl precursor.

- Methylation of the amino group.

- Conversion to the dihydrochloride salt for stability and isolation.

Preparation of the 2-Phenylimidazole Core

2-Phenylimidazole derivatives are synthesized via condensation reactions involving aldehydes and amines or through cyclization of appropriate precursors:

- Literature reports the use of condensation of benzil or benzaldehyde derivatives with ammonia or primary amines to form the imidazole ring bearing the phenyl substituent at C-2.

- Alternative synthetic routes include formylation of protected imidazoles followed by reductive amination to introduce the aminoalkyl side chain.

N-Alkylation of Imidazole N-1 with 2-Aminoethyl Precursors

The key step is the attachment of the 2-(N-methylamino)ethyl side chain to the imidazole N-1 position:

- Deprotonation of the imidazole N-1 with sodium hydride or a similar base, followed by reaction with 2-(N-methylamino)ethyl halides or protected derivatives, is a common method.

- Alternatively, the use of tert-butyl protected 2-(imidazol-1-yl)ethyl carbamates allows for controlled alkylation and subsequent deprotection to free the amino group.

- Solvent-free N-alkylation methods have been reported for related imidazole derivatives, offering high yields and simplified workup.

Methylation of the Amino Group

- Reductive amination or direct methylation of the amino group on the 2-aminoethyl side chain can be achieved using formaldehyde and reducing agents or methyl iodide under controlled conditions.

- This step ensures the formation of the N-methyl substituent on the ethanamine moiety.

Formation of the Dihydrochloride Salt

- The free base of N-methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanamine is treated with hydrochloric acid, often in ether or aqueous solution, to form the dihydrochloride salt.

- This salt formation improves compound stability, crystallinity, and handling.

Representative Detailed Procedure (Based on Patent and Literature Data)

Analytical and Purification Considerations

- Purification typically involves recrystallization from ethanol or methanol to obtain the pure dihydrochloride salt.

- Characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

- Use of activated charcoal and filtration steps is common to remove impurities and catalyst residues if applicable.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Imidazole Core Formation | Condensation of benzaldehyde/benzil with ammonia | Benzaldehyde, ammonia | Well-established, scalable | Requires control of reaction conditions |

| N-1 Alkylation | Deprotonation + alkylation with 2-(N-methylamino)ethyl halide | Sodium hydride, alkyl halide | High regioselectivity | Sensitive to moisture, requires inert atmosphere |

| Amino Group Methylation | Reductive amination or methyl halide alkylation | Formaldehyde + reducing agent or methyl iodide | Efficient methylation | Potential side reactions if uncontrolled |

| Salt Formation | Reaction with HCl in ether or aqueous | HCl, ether or water | Enhances stability and crystallinity | Requires careful handling of HCl |

Research Findings and Optimization Notes

- Recent research emphasizes solvent-free or minimal solvent conditions for environmentally friendly synthesis.

- Use of protecting groups on aminoethyl intermediates improves selectivity and yield during alkylation steps.

- Hydrogenation and catalytic reduction methods have been employed in related imidazole derivatives synthesis to improve product purity.

- Microwave-assisted hydrazinolysis and other modern synthetic techniques can enhance reaction efficiency and scalability for imidazole derivatives.

常见问题

Q. How can synthetic byproducts or impurities be identified and controlled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。